
8-Bromo-2-chloroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-chloroquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a bicyclic structure containing a benzene ring fused to a pyridine ring, which is a common scaffold in many bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinolin-4-ol typically involves the halogenation of quinolin-4-ol. One common method is the bromination of 2-chloroquinolin-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-chloroquinolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-chloroquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases like malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloroquinolin-4-ol involves its interaction with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinolin-4-ol
- 8-Bromoquinolin-4-ol
- 7-Chloroquinolin-4-ol
Uniqueness
8-Bromo-2-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can enhance its biological activity and chemical reactivity compared to other similar compounds. This dual halogenation can provide a broader range of applications and make it a valuable compound in various research and industrial fields .
Eigenschaften
Molekularformel |
C9H5BrClNO |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
8-bromo-2-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-7(13)4-8(11)12-9(5)6/h1-4H,(H,12,13) |
InChI-Schlüssel |
AHEPSRLZCTVAHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



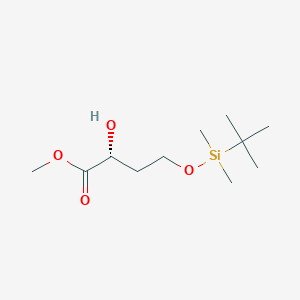
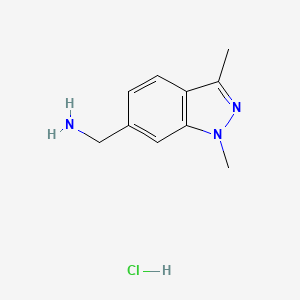
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)

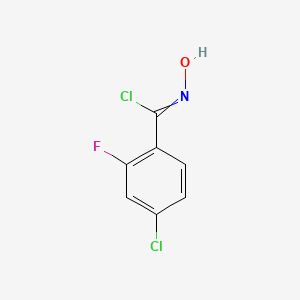
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)
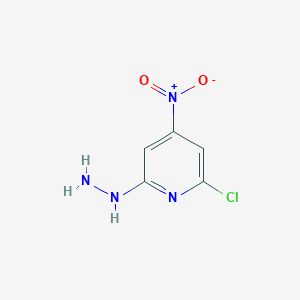
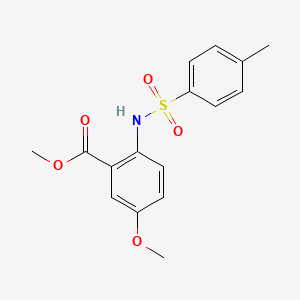
![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
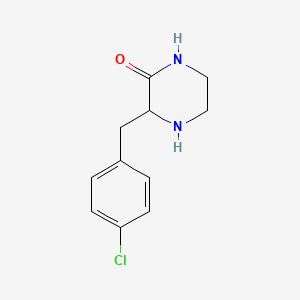
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

